Gartisertib is a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related protein (ATR) kinase. [, , ] It is classified as an ATR inhibitor and plays a critical role in scientific research as a tool to investigate the role of ATR in DNA damage response and explore its potential as a therapeutic target for cancer treatment. [, , ]
Gartisertib functions by inhibiting ATR kinase, a serine/threonine protein kinase that plays a crucial role in DNA damage repair and cell cycle regulation. [, ] ATR is activated by DNA damage induced by various factors, including replication stress. [, ] By inhibiting ATR, gartisertib disrupts DNA damage checkpoint activation, hinders DNA repair processes, and ultimately leads to increased replication stress and apoptosis in tumor cells. [, , ] Studies indicate that gartisertib exhibits greater potency in cancer cells with compromised DNA damage response pathways, suggesting a potential for targeted therapy. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2